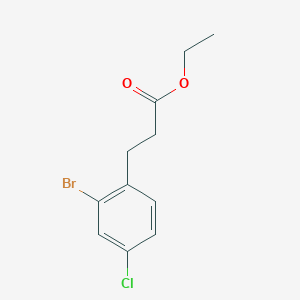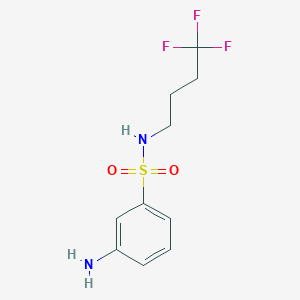
3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide
Overview
Description
3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1550544-20-1 . It has a molecular weight of 282.29 . This compound is versatile and has immense scientific potential.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13F3N2O2S/c11-10(12,13)5-2-6-15-18(16,17)9-4-1-3-8(14)7-9/h1,3-4,7,15H,2,5-6,14H2 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Structural Analysis
- Schiff Base Synthesis: A Schiff base incorporating a sulfonamide structure similar to 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide was synthesized and its crystal structure was analyzed using various spectroscopic techniques and X-ray diffraction, highlighting its potential in structural chemistry (Subashini et al., 2009).
Chemical Interaction and Inhibition Studies
Carbonic Anhydrase Inhibition
Research involving sulfonamides incorporating the 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide scaffold demonstrated inhibition of certain carbonic anhydrase isoforms, suggesting potential in antitumor and antimetastasis applications (Congiu et al., 2014).
Molecular Interactions in Crystals and Solutions
Studies on sulfonamides related to 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide explored their molecular interactions in crystals and solutions, providing insights into their physicochemical properties (Perlovich et al., 2008).
Structural and Functional Analyses
Crystallographic Studies
The crystal structure of a similar compound was analyzed, revealing significant twists in the molecule and interactions that form a supramolecular chain, highlighting the structural complexity of such compounds (Asiri et al., 2012).
Sulfonamide-Sulfonimide Tautomerism
Research on sulfonamide derivatives, including those structurally related to 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide, investigated their tautomerism, which is crucial for understanding their chemical behavior (Branowska et al., 2022).
Antimicrobial Metal Complexes
The synthesis of metal complexes using a related sulfonamide as a ligand was studied, revealing their potential as antimicrobial agents, indicating the versatility of sulfonamides in medicinal chemistry (Pervaiz et al., 2020).
properties
IUPAC Name |
3-amino-N-(4,4,4-trifluorobutyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2S/c11-10(12,13)5-2-6-15-18(16,17)9-4-1-3-8(14)7-9/h1,3-4,7,15H,2,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLKWSRULDHFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B1449573.png)
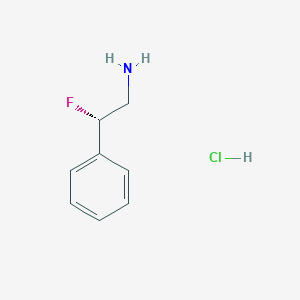
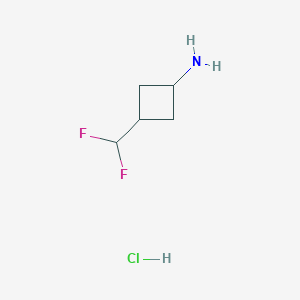
![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
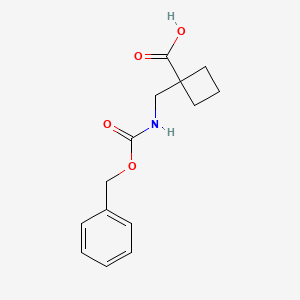
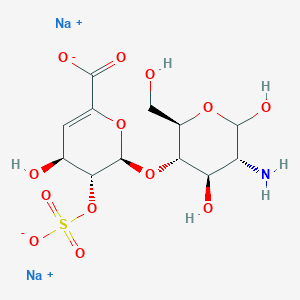
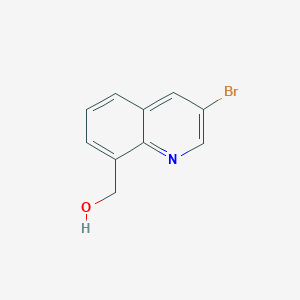
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)


![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)
